molecular formula C11H16ClN B180991 N-(3-Chlorobenzyl)-2-methyl-2-propanamine CAS No. 893577-81-6

N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Cat. No.: B180991
CAS No.: 893577-81-6
M. Wt: 197.7 g/mol
InChI Key: CGDOIYYAZQBJSM-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-methyl-2-propanamine is an organic compound that features a benzylamine structure with a chlorine substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine typically involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-2-methyl-2-propanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(3-Chlorobenzyl)-2-methyl-2-propanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorobenzyl)-2-methyl-2-propanamine is unique due to its specific combination of a benzylamine structure with a chlorine substituent and a 2-methyl-2-propanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDOIYYAZQBJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405931
Record name N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893577-81-6
Record name N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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